sodium;3-iodobenzoate
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Overview
Description
sodium;3-iodobenzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of an iodine atom at the meta position of the benzoic acid ring and a sodium ion replacing the hydrogen of the carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, m-iodo-, sodium salt typically involves the diazotization of m-aminobenzoic acid followed by treatment with potassium iodide in an acidic solution . Another method involves the reaction of m-iodobenzoic acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of benzoic acid, m-iodo-, sodium salt often involves large-scale diazotization reactions, followed by iodination and neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
sodium;3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Reduced forms of benzoic acid.
Scientific Research Applications
sodium;3-iodobenzoate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, m-iodo-, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The iodine atom plays a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity . The compound is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid .
Comparison with Similar Compounds
Similar Compounds
Sodium benzoate: A widely used food preservative with similar chemical properties but without the iodine atom.
Potassium benzoate: Another preservative with similar uses and properties.
m-Iodobenzoic acid: The precursor to benzoic acid, m-iodo-, sodium salt, differing only in the presence of the sodium ion.
Uniqueness
sodium;3-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics.
Properties
CAS No. |
2532-18-5 |
---|---|
Molecular Formula |
C7H4INaO2 |
Molecular Weight |
270.0012 |
IUPAC Name |
sodium;3-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
InChI Key |
IVXHGRUGOBXOSX-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC(=C1)I)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
2532-18-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
618-51-9 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, m-iodo-, sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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